Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- is a complex organic compound characterized by the presence of difluoromethylene and chloro-difluoro groups. This compound is notable for its unique chemical structure, which includes multiple ether and halogenated functional groups .
Vorbereitungsmethoden
The synthesis of Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- typically involves the reaction of difluoromethylene with chlorinated ethane derivatives under controlled conditions. Industrial production methods often utilize high-pressure reactors and specific catalysts to ensure the efficient formation of the desired product .
Analyse Chemischer Reaktionen
Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- involves its interaction with molecular targets through its functional groups. The difluoromethylene and chloro-difluoro groups play a crucial role in its reactivity and binding affinity to various substrates. These interactions can lead to the modulation of biochemical pathways and the alteration of molecular structures .
Vergleich Mit ähnlichen Verbindungen
Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- can be compared with similar compounds such as:
Ethane, 1,1-dichloro-2,2-difluoro-: This compound shares a similar halogenated structure but differs in the number and type of halogen atoms.
Methane, bis(2-chloroethoxy)-: Another related compound with similar ether linkages but different halogenation patterns.
2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol): This compound features multiple ether groups and is used in various industrial applications.
Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- stands out due to its unique combination of difluoromethylene and chloro-difluoro groups, which impart distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
771480-04-7 |
---|---|
Molekularformel |
C5H4Cl2F6O2 |
Molekulargewicht |
280.98 g/mol |
IUPAC-Name |
1-chloro-2-[(2-chloro-2,2-difluoroethoxy)-difluoromethoxy]-1,1-difluoroethane |
InChI |
InChI=1S/C5H4Cl2F6O2/c6-3(8,9)1-14-5(12,13)15-2-4(7,10)11/h1-2H2 |
InChI-Schlüssel |
JTMUGYAOYNIPNL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)Cl)OC(OCC(F)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.